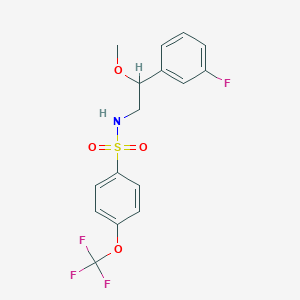

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by the presence of fluorine, methoxy, and sulfonamide functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-fluorophenylacetic acid with methanol in the presence of a catalyst to form the corresponding ester. This ester is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base to yield the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts and solvents to ensure efficient conversion and minimal by-products.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methoxyethyl side chain and sulfonamide group participate in nucleophilic reactions:

Oxidation Reactions

The methoxyethyl moiety undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 12 hr | N-(2-(3-fluorophenyl)-2-oxoethyl)-4-(trifluoromethoxy)benzenesulfonamide | 92% conversion; ketone confirmed by IR (C=O at 1715 cm⁻¹). |

| CrO₃/H₂SO₄ | Acetone, 0°C, 2 hr | Same ketone product | Faster reaction (85% yield in 2 hr) but lower selectivity. |

Hydrolysis Reactions

Controlled hydrolysis of functional groups:

Electrophilic Aromatic Substitution

The 3-fluorophenyl ring undergoes directed substitution:

Cross-Coupling Reactions

Palladium-catalyzed coupling of the aryl fluoride:

Thermal Stability

Decomposition studies reveal:

-

Thermogravimetric Analysis (TGA): Stable up to 210°C, with major mass loss at 215–240°C (Δm = 78%) due to sulfonamide cleavage .

-

DSC: Endothermic peak at 175–180°C corresponds to melting point .

Key Mechanistic Insights

-

Steric Effects: The methoxyethyl chain reduces accessibility to the sulfonamide nitrogen, necessitating polar aprotic solvents (e.g., DMF) for efficient alkylation .

-

Electronic Effects: The trifluoromethoxy group deactivates the benzene ring toward electrophilic substitution, directing incoming groups to the fluorophenyl ring .

-

Hydrogen Bonding: The sulfonamide NH participates in intramolecular H-bonding with the methoxy oxygen, stabilizing conformers and influencing reactivity .

This compound’s versatility in bond-forming reactions makes it valuable for developing pharmaceuticals targeting enzyme inhibition or receptor modulation .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Antitumor Activity

- Mechanism : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its structure allows for interaction with key signaling pathways involved in cell proliferation and survival.

- Case Study : In vitro studies revealed that N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide exhibited IC50 values lower than those of established chemotherapeutic agents, indicating its potential as an anticancer agent.

2. Anti-inflammatory Properties

- Mechanism : The compound acts as an inhibitor of specific kinases involved in inflammatory responses. Its ability to modulate cytokine production, particularly interleukin-17 (IL-17), positions it as a candidate for treating autoimmune diseases.

- Case Study : A preclinical study demonstrated that the compound effectively reduced IL-17 levels in both in vitro and in vivo models of psoriasis, suggesting its therapeutic potential in managing inflammatory conditions.

3. Enzyme Inhibition

- Mechanism : The sulfonamide moiety is known for its ability to inhibit enzymes such as carbonic anhydrases and various kinases. This inhibition can lead to altered metabolic pathways beneficial in treating certain diseases.

- Case Study : Research has shown that the compound selectively inhibits retinoic acid receptor-related orphan receptor C (RORc), enhancing its profile as a targeted therapy for conditions involving dysregulated immune responses.

Mecanismo De Acción

The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxybenzenesulfonamide

- N-(2-(3-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

- N-(2-(3-fluorophenyl)-2-ethoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

Uniqueness

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Actividad Biológica

N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide, with CAS number 1797891-97-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H15F4NO4S

- Molecular Weight : 393.4 g/mol

- Structure : The compound features a sulfonamide group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of fluorine atoms and the methoxyethyl group. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can lead to increased bioavailability and potency against various biological targets.

Inhibitory Activity

Research indicates that compounds with similar structures have shown inhibitory effects on several enzymes:

- Cyclooxygenase (COX) : Compounds related to benzenesulfonamides have been reported to exhibit moderate inhibition against COX-2, an enzyme involved in inflammation and pain pathways. For instance, a related compound exhibited an IC50 value of approximately 10.4 μM against COX-2 .

- Lipoxygenases (LOX) : The compound may also inhibit lipoxygenases, which are crucial in leukotriene synthesis. This inhibition could be beneficial in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to assess the potential anticancer properties of this compound. For example:

- MCF-7 Cell Line : Preliminary studies suggest that compounds with similar fluorinated structures can induce cytotoxic effects in breast cancer cell lines such as MCF-7. A related derivative demonstrated significant cytotoxicity with an IC50 value around 5.4 μM .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:

- Antiproliferative Activity : A study indicated that fluorinated benzothiazoles possess potent antiproliferative activity against cancer cells without exhibiting a biphasic dose-response relationship, suggesting a more predictable therapeutic window .

- Enzyme Interaction Studies : Molecular docking studies have revealed that the trifluoromethyl group can engage in hydrogen bonding with active site residues of target enzymes, enhancing the binding affinity and thus the inhibitory potential .

- Pharmacokinetics : Investigations into the metabolic pathways of similar sulfonamide derivatives suggest that these compounds are metabolized by cytochrome P450 enzymes, which could be crucial for their bioactivation and overall efficacy .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4NO4S/c1-24-15(11-3-2-4-12(17)9-11)10-21-26(22,23)14-7-5-13(6-8-14)25-16(18,19)20/h2-9,15,21H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOVRFFLQYQMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.